![molecular formula C13H14Cl2N2O B2729671 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2396580-34-8](/img/structure/B2729671.png)
1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one
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Description
The compound 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one (referred to as Compound 5 ) is designed, synthesized, and evaluated for its biological activity. Its molecular formula is C~20~H~20~BrClN~2~O with a molar mass of 419.74 g/mol . The structure of Compound 5 is confirmed through various analytical techniques, including FTIR , 1H NMR , 13C NMR , HRMS , and X-ray single crystal diffraction .
Molecular Structure Analysis
Compound 5 has a prop-2-en-1-one moiety attached to a piperazine ring. The 4-(3,4-Dichlorophenyl) substituent contributes to its overall structure. The crystallographic analysis reveals the precise arrangement of atoms, bond lengths, and angles. The intermolecular interactions within the crystal lattice play a crucial role in stabilizing the structure .
Scientific Research Applications
Synthesis and Structural Analysis
Research involving compounds similar to 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one focuses significantly on their synthesis and structural characterization. For instance, Chen et al. (2021) synthesized and evaluated the biological activity of a closely related compound. They confirmed its structure using various techniques like FTIR, NMR, HRMS, and X-ray single crystal diffraction, highlighting the importance of these methods in understanding the molecular structure and stability, including intermolecular interactions such as C—H…O and C—H…N hydrogen bonding (Chen et al., 2021).
Pharmaceutical Intermediate Synthesis
Quan (2006) described the synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, from 2,6-dichloro-nitrobenzene and piperazine. This process involves multiple steps like alkylation, acidulation, and reduction, with a focus on factors influencing these reactions. The structure was confirmed by IR and 1H-NMR, underscoring the compound's relevance in pharmaceutical contexts (Quan, 2006).
Antitumor and Anticonvulsant Activities
Research by Yurttaş et al. (2014) on derivatives of 1,2,4-triazine bearing piperazine amide moiety, which is structurally related to this compound, demonstrated promising antiproliferative agents against breast cancer cells. Their study involved synthesizing a series of compounds and evaluating their anticancer activities, providing insights into the potential therapeutic applications of such compounds (Yurttaş et al., 2014).
Antibacterial and Antifungal Activities
Compounds like this compound have also been explored for their antibacterial and antifungal potentials. Roshan (2018) synthesized derivatives and assessed them for antibacterial and antifungal activity against various bacterial and fungal strains. This research adds to the understanding of the compound's potential in addressing infectious diseases (Roshan, 2018).
properties
IUPAC Name |
1-[4-(3,4-dichlorophenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-2-13(18)17-7-5-16(6-8-17)10-3-4-11(14)12(15)9-10/h2-4,9H,1,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVIVKLHUVEQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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